An In-depth Technical Guide on the Basic Properties of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride
An In-depth Technical Guide on the Basic Properties of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride. The document is structured to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visualizations of relevant chemical and biological concepts.
Chemical and Physical Properties
2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride is a heterocyclic amine belonging to the imidazo[1,2-a]pyridine class of compounds. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active molecules.[1][2] The hydrochloride salt form enhances the compound's solubility in aqueous solutions.
Table 1: Physicochemical Properties of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride
| Property | Value | Source |
| Chemical Formula | C₈H₁₀ClN₃ | P&S Chemicals |
| Molecular Weight | 183.64 g/mol | Acros Pharmatech |
| CAS Number | 173159-45-0 | P&S Chemicals |
| Appearance | Solid (form not specified) | Sigma-Aldrich |
| IUPAC Name | 2-methylimidazo[1,2-a]pyridin-8-amine;hydrochloride | P&S Chemicals |
| Synonyms | 2-methylimidazo[1,2-a]pyridin-8-amine hydrochloride | P&S Chemicals |
Basicity and pKa
The basicity of 2-Methylimidazo[1,2-a]pyridin-8-ylamine is a critical parameter influencing its pharmacokinetic and pharmacodynamic properties. The primary basic centers in the molecule are the amino group at the 8-position and the nitrogen atoms within the imidazo[1,2-a]pyridine ring system.
Table 2: pKa Values of Related Compounds
| Compound | pKa | Source |
| 2-Aminopyridine | 6.86 | PubChem[3], Quora[4][5] |
| Imidazo[1,2-a]pyridine | ~6.7 | Inferred from related structures |
| 2-Methylimidazo[1,2-a]pyridin-8-ylamine | Estimated ~7.0-7.5 | Educated Estimate |
Disclaimer: The pKa value for 2-Methylimidazo[1,2-a]pyridin-8-ylamine is an estimate based on the pKa of structurally related compounds and the expected electronic effects of the substituents. An experimental determination is required for an accurate value.
Experimental Protocols
Representative Protocol for pKa Determination by Potentiometric Titration
This protocol provides a general method for determining the pKa of a heterocyclic amine like 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride using potentiometric titration.[6][7][8][9][10]
Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of 2-Methylimidazo[1,2-a]pyridin-8-ylamine.
Materials:
-
2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water, purged with nitrogen to remove dissolved CO₂
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a sample of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride and dissolve it in a known volume of deionized water to prepare a solution of approximately 0.01 M.
-
Titration Setup: Place the beaker containing the analyte solution on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.
-
Initial pH Measurement: Record the initial pH of the solution.
-
Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the buret.
-
Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the volume of titrant added. Continue this process until the pH has risen significantly, passing through the equivalence point.
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the conjugate acid.
-
Alternatively, a Gran plot or other derivative methods can be used for a more precise determination of the equivalence point.
-
Expected Outcome: The titration curve will show a buffer region where the pH changes gradually upon the addition of the base. The pKa value is determined from the pH at the midpoint of this buffer region.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Determination of Potentiometric Titration Inflection Point by Concentric Arcs Method | Semantic Scholar [semanticscholar.org]
- 10. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
